Introduction: The Significance of the Pyrrolo[1,2-a]imidazole Scaffold
Introduction: The Significance of the Pyrrolo[1,2-a]imidazole Scaffold
An In-depth Technical Guide to 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol: Properties, Synthesis, and Applications
The 6,7-dihydro-5H-pyrrolo[1,2-a]imidazole core is a privileged heterocyclic scaffold in modern medicinal chemistry. Its rigid, bicyclic structure presents a unique three-dimensional geometry that is amenable to functionalization, making it an attractive starting point for probing biological systems. Derivatives of this scaffold have shown significant potential across various therapeutic areas, including as nootropic drugs and potent, selective α1A-adrenergic receptor partial agonists.[1]
This guide focuses specifically on 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol , a key intermediate and building block. The introduction of a hydroxyl group at the 6-position not only imparts specific physicochemical properties but, more importantly, provides a versatile chemical handle for further molecular elaboration. For drug development professionals, this molecule represents a strategic entry point for generating libraries of novel compounds with diverse pharmacological profiles. Its chiral center at C6 further allows for the exploration of stereospecific interactions with biological targets, a critical aspect of rational drug design.
This document serves as a technical resource for researchers, providing in-depth information on the chemical properties, spectroscopic signature, synthesis, reactivity, and safe handling of this valuable compound.
Physicochemical and Structural Properties
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol is a chiral molecule typically supplied as a solid. Its core properties are summarized below. Understanding these parameters is the foundational step in designing experiments, formulating solutions, and predicting its behavior in both chemical and biological systems.
Core Identification and Properties
The fundamental identifiers and computed physicochemical properties provide a snapshot of the molecule's characteristics. The negative LogP value, for instance, suggests a high degree of hydrophilicity, which has significant implications for its solubility and pharmacokinetic profile.
| Property | Value | Source(s) |
| IUPAC Name | 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol | [2] |
| Molecular Formula | C₆H₈N₂O | [2] |
| Molecular Weight | 124.14 g/mol | [2] |
| CAS Number | 1378606-06-4 (Racemate) | [2] |
| 1219019-23-4 ((S)-enantiomer) | [3] | |
| 196862-45-0 ((R)-enantiomer) | [4] | |
| Physical Form | Solid | |
| Computed LogP | -0.6 | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
Structural Analysis and Stereochemistry
The molecule consists of a fused five-membered pyrrolidine ring and a five-membered imidazole ring. The pyrrolidine ring is saturated, while the imidazole ring is aromatic. The hydroxyl group is located on the pyrrolidine ring at position 6, which is a stereocenter.
Causality: The fusion of the rings creates a strained, non-planar geometry. Crystal structure analysis of the parent scaffold (lacking the 6-ol group) reveals that the pyrrolidine ring adopts an envelope conformation to relieve torsional strain.[5] This conformational rigidity is a key feature for drug design, as it reduces the entropic penalty upon binding to a target protein. The presence of the C6 hydroxyl group introduces chirality, meaning the molecule exists as two non-superimposable mirror images: (6S)- and (6R)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol. This is critically important, as enantiomers frequently exhibit different pharmacological activities and metabolic fates.
Caption: Structure of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol with numbering.
Solubility Profile
While quantitative solubility data is not widely published, a qualitative assessment can be made based on the structure. The presence of a hydroxyl group and two nitrogen atoms, capable of hydrogen bonding, makes the molecule relatively polar.
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Predicted Solubility: Expected to be soluble in polar protic solvents such as methanol, ethanol, and water. Lower solubility is expected in less polar solvents like dichloromethane and ethyl acetate, and it is likely insoluble in nonpolar solvents such as hexanes.
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Experimental Insight: When working with this compound, it is advisable to start with methanol or DMSO for creating stock solutions. For aqueous buffers, solubility may be limited and pH-dependent due to the basic nature of the imidazole nitrogen.
Predicted Spectroscopic Characterization
No publicly available, fully assigned spectra for 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol were identified. However, based on the known spectra of its derivatives and fundamental principles of spectroscopy, a reliable predicted profile can be constructed.[6] This predictive analysis is a crucial skill for confirming the identity of synthesized intermediates.
Predicted ¹H NMR Spectrum (400 MHz, DMSO-d₆)
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Imidazole Protons (H-2, H-3): ~7.0-7.5 ppm (2H, two doublets). These aromatic protons will be in the most downfield region of the aliphatic part of the spectrum, appearing as sharp signals.
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Carbinol Proton (H-6): ~4.5-5.0 ppm (1H, multiplet). This proton is adjacent to the hydroxyl group and the C5 and C7 methylene groups, leading to complex splitting.
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Hydroxyl Proton (OH): ~5.0-5.5 ppm (1H, broad singlet). The chemical shift of this proton is highly dependent on concentration and temperature. It will exchange with D₂O.
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Methylene Protons (H-5, H-7): ~2.8-4.2 ppm (4H, complex multiplets). These diastereotopic protons will show complex splitting patterns due to coupling with each other and with adjacent protons. The protons on C7, being adjacent to the bridgehead nitrogen, are expected to be slightly more downfield than those on C5.
Predicted ¹³C NMR Spectrum (100 MHz, DMSO-d₆)
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Imidazole Carbons (C-2, C-3, C-7a): ~115-140 ppm. The bridgehead carbon (C-7a) will be the most downfield of this group.
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Carbinol Carbon (C-6): ~65-75 ppm. The carbon attached to the oxygen atom will have a characteristic chemical shift in this range.
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Methylene Carbons (C-5, C-7): ~25-50 ppm. These sp³ hybridized carbons will appear in the upfield region of the spectrum.
Predicted Mass Spectrum (ESI+)
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[M+H]⁺: Expected at m/z 125.07. This corresponds to the protonated parent molecule and will likely be the base peak.
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Key Fragmentation: A prominent fragment would be the loss of water ([M+H - H₂O]⁺) from the protonated parent ion, resulting in a peak at m/z 107.06. This is a characteristic fragmentation pathway for alcohols.
Predicted Infrared (IR) Spectrum
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O-H Stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the alcohol hydroxyl group.
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C-H Stretch (sp²): Sharp peaks just above 3000 cm⁻¹ (~3100-3150 cm⁻¹), corresponding to the C-H bonds of the imidazole ring.
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C-H Stretch (sp³): Peaks just below 3000 cm⁻¹ (~2850-2960 cm⁻¹), corresponding to the C-H bonds of the pyrrolidine ring.
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C=N and C=C Stretch: Medium to strong bands in the 1500-1650 cm⁻¹ region, characteristic of the imidazole ring.
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C-O Stretch: A strong band in the 1000-1200 cm⁻¹ region, corresponding to the carbinol C-O bond.
Synthesis and Purification
A reliable, enantioselective synthesis for the (S)-enantiomer of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol has been reported, starting from commercially available 4-hydroxypyrrolidin-2-one.[1] This four-step sequence is a practical approach for laboratory-scale preparation.
Causality: This synthetic route is efficient because it builds the imidazole ring onto a pre-existing chiral pyrrolidine core. This strategy avoids the need for a challenging chiral resolution or asymmetric synthesis at a later stage, securing the desired stereochemistry from the outset.
Caption: Workflow for the enantioselective synthesis of the target compound.
Detailed Experimental Protocol (Illustrative)
The following protocol is a representative methodology based on the published strategy.[1]
Step 1: Silylation of 4-Hydroxypyrrolidin-2-one
-
Dissolve (R)-4-hydroxypyrrolidin-2-one (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add imidazole (2.5 eq) and stir until dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Add tert-Butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) portion-wise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor reaction completion by TLC.
-
Quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with DCM (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the silyl-protected pyrrolidinone.
-
Rationale: The hydroxyl group is protected as a silyl ether to prevent it from interfering with the subsequent imidate formation. Imidazole is used as a base and catalyst.
-
Step 2: Formation of the Cyclic Imidate
-
Dissolve the silyl-protected pyrrolidinone (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C under a nitrogen atmosphere.
-
Add a solution of a strong, non-nucleophilic base (e.g., LDA, 1.1 eq) dropwise.
-
After stirring for 1 hour at -78 °C, add Meerwein's reagent (Et₃O·BF₄, 1.2 eq).
-
Stir for an additional 2-3 hours at low temperature, then allow to warm slowly to room temperature.
-
Purify to isolate the cyclic imidate intermediate.
-
Rationale: O-alkylation of the lactam with Meerwein's reagent forms the reactive cyclic imidate, which is an excellent electrophile for the subsequent amination step.
-
Step 3: Amination to Form the Amidine
-
Dissolve the cyclic imidate (1.0 eq) in a suitable solvent like methanol.
-
Add aminoacetaldehyde dimethyl acetal (1.5 eq).
-
Stir the reaction at room temperature for 24 hours.
-
Remove the solvent under reduced pressure to yield the crude amidine intermediate, which can often be used without further purification.
-
Rationale: The primary amine of the aminoacetal attacks the electrophilic carbon of the imidate, displacing the ethoxy group to form the key amidine intermediate.
-
Step 4: Cyclization and Deprotection
-
Dissolve the crude amidine intermediate in a mixture of THF and aqueous acid (e.g., 2M HCl).
-
Heat the mixture to reflux (approx. 60-70 °C) for 4-6 hours.
-
The acidic conditions catalyze the intramolecular cyclization onto the acetal, which hydrolyzes to an aldehyde in situ, followed by formation of the imidazole ring. Simultaneously, the acid cleaves the TBDMS protecting group.
-
Cool the reaction mixture and neutralize with a base (e.g., solid K₂CO₃) to pH ~8-9.
-
Extract the product with a polar organic solvent like ethyl acetate.
-
Dry the combined organic layers, concentrate, and purify by column chromatography to yield the final product, (S)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol.
-
Rationale: This final step is a tandem reaction where the acidic medium serves both to deprotect the acetal, revealing the aldehyde for cyclization, and to remove the silyl protecting group from the hydroxyl.
-
Chemical Reactivity and Derivatization Potential
The true value of 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol in drug discovery lies in its potential for chemical modification. The secondary alcohol at C6 is the primary site for derivatization.
Caption: Key reactivity pathways for derivatization of the C6-hydroxyl group.
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Oxidation to the Ketone : The secondary alcohol can be readily oxidized to the corresponding ketone, 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-one, using standard reagents like Dess-Martin periodinane (DMP) or pyridinium chlorochromate (PCC). This ketone can then serve as an electrophile for nucleophilic additions (e.g., Grignard reactions) to introduce new substituents at the C6 position.
-
Esterification : Reaction with acyl chlorides or anhydrides under basic conditions will form ester derivatives. This is a classic strategy for creating prodrugs, as esters can mask the polar hydroxyl group to improve cell permeability and are often cleaved by intracellular esterases to release the active parent alcohol.
-
Etherification : Deprotonation of the alcohol with a strong base (e.g., NaH) followed by reaction with an alkyl halide (Williamson ether synthesis) allows for the synthesis of ether derivatives. This modification can be used to introduce larger, non-polar groups or chains containing other functionalities, fundamentally altering the steric and electronic properties of the molecule.
Applications in Medicinal Chemistry and Drug Discovery
While 6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol itself is not typically a final drug candidate, it is a crucial intermediate for building more complex molecules with demonstrated biological activity.
-
Necroptosis Inhibitors : Recent studies have identified derivatives of the closely related 6,7-dihydro-5H-pyrrolo[1,2-b][1][7][8]triazole scaffold as potent inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1).[9] RIPK1 is a key regulator of necroptosis, a form of programmed cell death implicated in inflammatory and neurodegenerative diseases. The pyrrolo[1,2-a]imidazole core serves as an effective bioisostere, and the C6 position is a prime site for introducing substituents that can interact with the allosteric pocket of the kinase.[9]
-
Antimicrobial Agents : The imidazole nitrogen can be quaternized by reacting the scaffold with alkylating reagents. The resulting quaternary imidazolium salts have been shown to possess antibacterial and antifungal activity, making this a promising area for the development of new anti-infective agents.[6]
-
Central Nervous System (CNS) Agents : The parent scaffold is found in dimiracetam, a nootropic drug of the racetam family, highlighting the core's ability to produce CNS-active compounds.[1] The ability to modify the 6-position allows for fine-tuning of properties like blood-brain barrier penetration.
Safety, Handling, and Storage
As with any laboratory chemical, proper safety protocols must be followed.
-
Hazard Identification : The compound is classified with the following hazard statements based on supplier data:
-
Personal Protective Equipment (PPE) : Always wear a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile) when handling this compound. Work in a well-ventilated fume hood.
-
Storage : Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is between 2-8°C. The compound should be protected from moisture and light to ensure long-term stability.
References
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Kavina, A. A., Zholdassova, A. M., & Ivanova, E. V. (2023). Di-, tetra-, and perhydropyrrolo[1,2-a]imidazoles: The Methods of Synthesis and Some Aspects of Application. Chemistry of Heterocyclic Compounds, 59(1-2), 1-23. Available from: [Link]
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Morales-Collazo, O., Lynch, V. M., & Brennecke, J. F. (2020). 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole. IUCrData, 5(5). Available from: [Link]
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PubChem. (n.d.). 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazol-6-ol. National Center for Biotechnology Information. Retrieved from: [Link]
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Kavina, A. A., et al. (2018). FUSED IMIDAZOLES: I. Synthesis of 6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole Derivatives. Russian Journal of Organic Chemistry, 54(6), 902-913. Available from: [Link]
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Li, Y., et al. (2023). Design, synthesis, and structure–activity relationship studies of 6,7-dihydro-5H-pyrrolo[1,2-b][1][7][8]triazole derivatives as necroptosis inhibitors. MedChemComm, 14(1), 1-10. Available from: [Link]
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Kovalenko, S., et al. (2022). Synthesis, Antibacterial and Antifungal Activity of New 3-Aryl-5H-pyrrolo[1,2-a]imidazole and 5H-Imidazo[1,2-a]azepine Quaternary Salts. Molecules, 27(19), 6253. Available from: [Link]
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